![molecular formula C9H11N11O B14385158 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine CAS No. 89419-08-9](/img/structure/B14385158.png)
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of azido groups and a purine base, which makes it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine typically involves multiple steps. One common approach is to start with a purine derivative and introduce the azido groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the azidation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The azido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido groups can yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-9H-purin-2-ol: Another purine derivative with different functional groups.
Methoxymethylguanine: Contains a methoxymethyl group instead of azido groups.
Tenofovir disoproxil fumarate: A nucleotide analog with antiviral properties.
Uniqueness
What sets 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine apart is its unique combination of azido groups and a purine base. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
Propiedades
Número CAS |
89419-08-9 |
|---|---|
Fórmula molecular |
C9H11N11O |
Peso molecular |
289.26 g/mol |
Nombre IUPAC |
9-(1,3-diazidopropan-2-yloxymethyl)purin-6-amine |
InChI |
InChI=1S/C9H11N11O/c10-8-7-9(14-3-13-8)20(4-15-7)5-21-6(1-16-18-11)2-17-19-12/h3-4,6H,1-2,5H2,(H2,10,13,14) |
Clave InChI |
MDYMMWNHYOJOPL-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)COC(CN=[N+]=[N-])CN=[N+]=[N-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
![2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol](/img/structure/B14385093.png)
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)
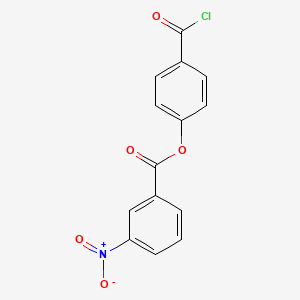
![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)
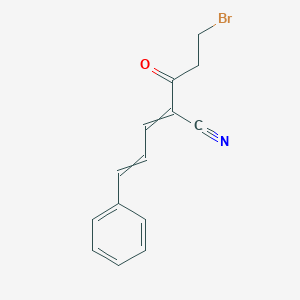
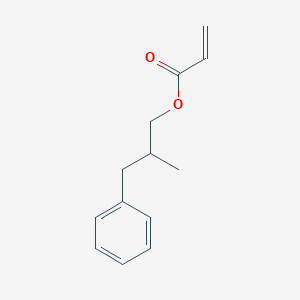

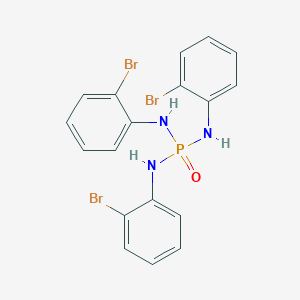

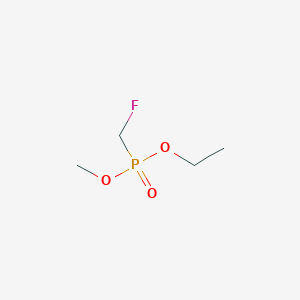
![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)


